molecular formula C11H9FO2 B14007365 2-Fluoro-6-methoxynaphthalen-1-OL

2-Fluoro-6-methoxynaphthalen-1-OL

Cat. No.: B14007365
M. Wt: 192.19 g/mol
InChI Key: ZGOFRWRABDXVTK-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxynaphthalen-1-OL is an organic compound with the molecular formula C11H9FO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both a fluorine and a methoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxynaphthalen-1-OL can be achieved through several methods. One common approach involves the anodic fluorination of 4-methoxy-1-naphthol using Et3N·5HF in a mixed nonaqueous solvent . This method ensures excellent yield at room temperature and avoids the formation of polymer on the anode by using pulse electrolysis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrochemical processes. The use of less corrosive fluoride salts and relatively simple equipment makes this method suitable for industrial applications. The process is performed under safe and mild conditions, which is advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxynaphthalen-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various hydroxy derivatives .

Scientific Research Applications

2-Fluoro-6-methoxynaphthalen-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxynaphthalen-1-OL involves its interaction with specific molecular targets and pathways. The compound can undergo excited-state intramolecular proton transfer (ESIPT) reactions, which are influenced by solvent polarity . This process affects the compound’s photophysical properties and its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-methoxynaphthalen-1-OL is unique due to the presence of both fluorine and methoxy groups on the naphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H9FO2

Molecular Weight

192.19 g/mol

IUPAC Name

2-fluoro-6-methoxynaphthalen-1-ol

InChI

InChI=1S/C11H9FO2/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13/h2-6,13H,1H3

InChI Key

ZGOFRWRABDXVTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C=C2)F)O

Origin of Product

United States

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